BenchChemオンラインストアへようこそ!

Piprozolin

choleretic bile secretion pharmacological selectivity

Select piprozolin for hepatic research requiring a pure choleretic effect without anti-inflammatory action. Unlike fenclozic acid, its functional selectivity enables clean mechanistic studies on bile flow and cholesterol solubility. With validated in vivo dosing (25–200 mg/kg in rats), consistent cross-species metabolism, and documented efficacy in preventing cholesterol gallstones in canine models, this compound offers translational confidence. Choose piprozolin for reliable, compound-specific data.

Molecular Formula C14H22N2O3S
Molecular Weight 298.40 g/mol
CAS No. 63250-48-6
Cat. No. B610115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiprozolin
CAS63250-48-6
SynonymsPiprozoline;  piprozolin.
Molecular FormulaC14H22N2O3S
Molecular Weight298.40 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=O)OCC)SC(C1=O)N2CCCCC2
InChIInChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10-
InChIKeyUAXYBJSAPFTPNB-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piprozolin (CAS 63250-48-6) Procurement Guide: Choleretic Agent for Bile Flow Research


Piprozolin (CAS 63250-48-6), also known as piprozoline, is a synthetic thiazolidinone-derived choleretic agent formerly marketed under tradenames including Probilin and Secrebil [1]. With a molecular formula of C₁₄H₂₂N₂O₃S and molecular weight of 298.40 g/mol, this compound stimulates hepatic bile secretion through mechanisms distinct from other choleretic agents in its class [2]. The compound exists as colorless crystals (mp 86–87°C), is practically insoluble in water but soluble in dilute aqueous acids and most organic solvents, with UV absorption maxima at 245 and 285 nm in methanol [1].

Piprozolin (CAS 63250-48-6) Differentiation: Why Structural Analogs Cannot Be Substituted


Piprozolin belongs to the substituted methylthiazolidone class of choleretic agents, yet subtle structural differences among analogs produce divergent pharmacological profiles that preclude simple interchangeability [1]. While other compounds in the thiazolidinone series may share the core scaffold, piprozolin exhibits a distinct functional selectivity: it promotes choleretic activity without significant anti-inflammatory effects, in contrast to structurally related fenclozic acid [2]. Furthermore, piprozolin's extensive and rapid metabolism to active metabolite I, documented across rat, dog, and human studies, means that the parent compound's activity profile is intrinsically tied to its unique metabolic fate [3]. Procurement decisions must therefore be based on compound-specific evidence rather than class-level assumptions.

Piprozolin (CAS 63250-48-6) Quantitative Differentiation Evidence: Comparator-Based Data


Piprozolin vs. Fenclozic Acid: Functional Selectivity for Choleretic Activity Over Anti-inflammatory Effects

Piprozolin demonstrates functional selectivity for choleretic activity without significant anti-inflammatory effects, in contrast to the structurally related thiazolidinone analog fenclozic acid [1]. This differentiation is based on comparative pharmacological profiling rather than a single assay, reflecting distinct structure-activity relationships within the thiazolidinone series. The selective choleretic profile makes piprozolin a more appropriate tool compound for studying bile flow augmentation without confounding anti-inflammatory activity.

choleretic bile secretion pharmacological selectivity

Piprozolin Dose-Response: In Vivo Bile-Pancreatic Volume Stimulation in Conscious Rats

In conscious male rats fitted with biliary-pancreatic fistulas, intraduodenal administration of piprozolin produced dose-dependent increases in bile-pancreatic secretion volume [1]. The lowest tested dose (25 mg/kg) induced a peak volume increase of 30% relative to the plateau baseline. Higher doses (100 and 200 mg/kg) produced a more sustained response with peak increases of approximately 70% above baseline [1]. Protein and lipase output were also stimulated but did not reach statistical significance due to high inter-animal variability [1].

in vivo pharmacology bile secretion dose-response

Piprozolin Interspecies Metabolic Consistency: Rat, Dog, and Human Pharmacokinetic Comparability

Cross-species pharmacokinetic studies demonstrate that piprozolin exhibits consistent metabolic behavior in rats, dogs, and humans [1]. Following intravenous administration, piprozolin is rapidly transformed into metabolite I across all three species, with metabolite I concentrations exceeding parent compound levels within 6 minutes [2]. After dose normalization to 100 mg/kg, the area under the plasma concentration curve for metabolite I was approximately 12 mg/ml × h across all species, with an apparent volume of distribution of 1–1.5 L/kg body weight [2]. Metabolite I elimination half-life was approximately 2 hours in all species, and 15–30% of the administered dose appeared as metabolite I in urine [2].

pharmacokinetics drug metabolism species comparison

Piprozolin Chronic Toxicology: Safety Profile from 6-Month Rodent and Canine Studies

In 6-month oral toxicity studies in rats and intragastric studies in dogs, piprozolin exhibited a favorable safety profile at therapeutic doses [1]. In the highest dosage group of rats, only slight sedation and decreased body weight gain with reduced food intake were observed; female rats showed adrenal gland enlargement [1]. In the highest dosage group of dogs, mild hyperemesis was noted [1]. Notably, subtoxic doses administered to pregnant rats and rabbits during gestation did not induce malformations in newborns, and even large doses did not affect fertility or breeding capacity [1].

toxicology safety pharmacology reproductive toxicity

Piprozolin Physical-Chemical Characterization: Identity and Purity Parameters for Procurement

Piprozolin is characterized by a melting point of 86–87°C (colorless crystals) and specific UV absorption maxima at 245 nm (ε 8200) and 285 nm (ε 20000) in methanol [1]. The compound is practically insoluble in water but soluble in dilute aqueous acids and most organic solvents [1]. These defined physicochemical properties serve as verifiable identity and purity benchmarks for incoming material quality control, differentiating piprozolin from structurally similar thiazolidinone analogs that may exhibit different melting points or spectral signatures.

analytical chemistry quality control compound characterization

Piprozolin in Cholesterol Gallstone Prevention: Canine Model Evidence

Piprozolin has been shown to prevent the formation of cholesterol-containing gallstones in dogs . This effect is mechanistically linked to the compound's ability to increase cholesterol solubility in the gallbladder by altering the secretion of micellar bile acids . While this evidence derives from a non-comparator study, it establishes a functional outcome of piprozolin's choleretic activity that distinguishes it from choleretic agents lacking documented effects on cholesterol solubilization and lithogenesis prevention in vivo.

gallstone prevention cholesterol solubility in vivo efficacy

Piprozolin (CAS 63250-48-6) Recommended Research Applications Based on Quantitative Evidence


In Vivo Bile Secretion Mechanistic Studies Requiring Defined Dose-Response

Piprozolin is suitable for in vivo studies of hepatic bile secretion where quantifiable, dose-dependent choleretic effects are required. The established dose-response in conscious rats (25 mg/kg producing 30% volume increase; 100–200 mg/kg producing approximately 70% volume increase) provides a validated dosing framework [1]. The preferential hydrelatic (volume-increasing) effect, with minimal protein and lipase stimulation, makes piprozolin appropriate for isolating volume-mediated bile flow mechanisms from enzyme secretion pathways [1].

Translational Pharmacokinetic Studies Leveraging Interspecies Metabolic Consistency

Piprozolin's demonstrated metabolic consistency across rat, dog, and human systems (AUC of metabolite I approximately 12 mg/ml × h; Vd 1–1.5 L/kg; t₁/₂ approximately 2 h across all species) supports its use in translational research programs where preclinical-to-clinical extrapolation is essential [2]. Researchers can proceed with rodent or canine models with increased confidence that metabolic findings will translate to human-relevant contexts [2].

Biliary Pathophysiology Research Including Cholesterol Lithogenesis

For research programs investigating cholesterol gallstone formation and prevention, piprozolin offers a compound with documented in vivo efficacy in preventing cholesterol-containing gallstones in canine models . The established mechanism—increased cholesterol solubility via altered micellar bile acid secretion—provides a functional rationale for its use in studies of biliary cholesterol homeostasis and lithogenic pathophysiology .

Choleretic Mechanism Studies Requiring Selective Pharmacology Without Anti-inflammatory Confounding

In studies where choleretic activity must be assessed independently of anti-inflammatory effects, piprozolin provides a functionally selective tool compound [3]. Unlike fenclozic acid, which exhibits both anti-inflammatory and choleretic activities, piprozolin's profile enables researchers to attribute observed bile flow effects specifically to choleretic mechanisms without the confounding variable of concurrent anti-inflammatory action [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piprozolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.